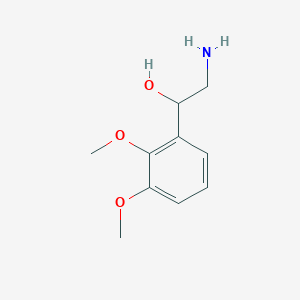

2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVQQUOJVHRFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443039 | |

| Record name | 2-amino-1-(2,3-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17055-25-3 | |

| Record name | 2-amino-1-(2,3-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

The de novo synthesis of this compound can be approached through several strategic disconnections of the target molecule. Key methodologies involve the formation of the carbon-carbon and carbon-nitrogen bonds through the reduction of nitro-group containing precursors, and condensation and amination reactions of appropriately substituted aromatic synthons.

Reduction of Precursor Nitrostyrene (B7858105) and Nitroalcohol Intermediates (e.g., 1-(2,3-dimethoxyphenyl)-2-nitroethanol analogs)

A common and effective strategy for the synthesis of β-amino alcohols involves the reduction of β-nitro alcohols, which are readily accessible through the Henry reaction (also known as the nitroaldol reaction). wikipedia.org This reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org For the synthesis of this compound, the key intermediate is 1-(2,3-dimethoxyphenyl)-2-nitroethanol, which is prepared from 2,3-dimethoxybenzaldehyde (B126229) and nitromethane (B149229).

The subsequent reduction of the nitro group in 1-(2,3-dimethoxyphenyl)-2-nitroethanol to the corresponding amine is a critical step. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a widely used method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are effective for this purpose, typically carried out under a hydrogen atmosphere. mdpi.comgoogle.com The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Alternatively, chemical reducing agents can be utilized. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitro group to an amine. However, its high reactivity necessitates careful control of reaction conditions to avoid side reactions. Other metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also be employed for this reduction. A similar strategy involves the reduction of the corresponding nitrostyrene, 2,3-dimethoxy-β-nitrostyrene, which can be synthesized from 2,3-dimethoxybenzaldehyde. The double bond and the nitro group of the nitrostyrene can be reduced simultaneously or sequentially to afford the target amino alcohol.

Table 1: Reduction Methods for Nitro-Precursors

| Precursor | Reducing Agent/Catalyst | Product | Key Features |

|---|---|---|---|

| 1-(2,3-dimethoxyphenyl)-2-nitroethanol | H₂, Pd/C | This compound | High efficiency, clean reaction. |

| 1-(2,3-dimethoxyphenyl)-2-nitroethanol | LiAlH₄ | This compound | Powerful reducing agent, requires careful control. |

| 2,3-dimethoxy-β-nitrostyrene | Catalytic Hydrogenation | This compound | Reduces both the double bond and the nitro group. |

Condensation and Amination Reactions Utilizing 2,3-Dimethoxy-Substituted Aromatic Precursors (e.g., 2,3-dimethoxybenzoic acid derived synthons)

Another synthetic avenue towards this compound involves the use of 2,3-dimethoxy-substituted aromatic precursors, such as 2,3-dimethoxybenzoic acid or its derivatives. These methods focus on constructing the aminoethanol side chain on the pre-existing aromatic ring.

One potential route starts with 2,3-dimethoxybenzoic acid, which can be converted to the corresponding acid chloride. A Friedel-Crafts acylation reaction can then be employed to introduce an acyl group, which can be subsequently transformed into the desired amino alcohol functionality. However, a more direct approach begins with 2,3-dimethoxybenzaldehyde. As mentioned in the previous section, the Henry reaction with nitromethane provides a straightforward route to the nitroalcohol intermediate. wikipedia.orgscirp.org

The synthesis of the crucial starting material, 2,3-dimethoxybenzaldehyde, can be achieved through various methods. One common approach is the formylation of 1,2-dimethoxybenzene. chemicalbook.com Another reported method involves a two-step synthesis from o-bromophenol, which undergoes formylation followed by a combined methoxylation and etherification step. google.comglobethesis.com

Once 2,3-dimethoxybenzaldehyde is obtained, it can be subjected to a variety of condensation and amination reactions. For instance, it can be converted to an α-azido ketone, which can then be reduced to the corresponding α-amino ketone. researchgate.netarkat-usa.orgmdpi.comrsc.org Subsequent reduction of the ketone functionality would yield the target amino alcohol. The reduction of α-azido ketones to α-amino ketones can be challenging due to the propensity of the product to undergo self-condensation. arkat-usa.org However, methods using reagents like tin(II) chloride followed by immediate protection of the amino group have proven effective. arkat-usa.org

Chemo- and Regioselective Functionalization Approaches

The principles of chemo- and regioselectivity are crucial in the synthesis of complex molecules like this compound, particularly when dealing with multifunctional aromatic precursors. While direct chemo- and regioselective C-H functionalization to install the aminoethanol side chain in one step is a challenging yet highly desirable goal, more established methods rely on the inherent reactivity of substituted benzene (B151609) rings to guide the synthetic transformations.

The directing effects of the two methoxy (B1213986) groups on the aromatic ring play a significant role in electrophilic aromatic substitution reactions. In the case of 1,2-dimethoxybenzene, the positions ortho and para to the methoxy groups are activated. This inherent regioselectivity can be exploited in reactions such as formylation to produce 2,3-dimethoxybenzaldehyde, a key precursor.

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

The presence of two chiral centers in this compound means that it can exist as four possible stereoisomers. The selective synthesis of a single stereoisomer is often a critical requirement, especially in pharmaceutical applications. This can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or enzymatic biotransformations.

Asymmetric Catalysis and Chiral Auxiliary Strategies

Asymmetric synthesis provides a powerful tool for the enantioselective and diastereoselective preparation of amino alcohols. acs.orgnih.govnih.govdiva-portal.org One common approach is the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(2,3-dimethoxyphenyl)ethanone. A variety of chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can be used to achieve high enantioselectivity in the reduction of the ketone to the corresponding alcohol. nih.govresearchgate.net

Chiral auxiliaries offer another robust strategy for stereocontrol. acs.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in stereoselective alkylation and aldol (B89426) reactions. santiago-lab.comyoutube.comnih.gov In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine (B1666218) enolate equivalent, which is then reacted with 2,3-dimethoxybenzaldehyde in a stereoselective aldol-type reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino alcohol. Pseudoephedrine is another effective chiral auxiliary that can be used in the synthesis of chiral 1,2-amino alcohols. nih.gov

Table 2: Asymmetric Synthesis Strategies

| Strategy | Key Principle | Example | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric reduction of 2-amino-1-(2,3-dimethoxyphenyl)ethanone. | Enantiomerically enriched alcohol. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.org | Evans oxazolidinone-mediated aldol reaction with 2,3-dimethoxybenzaldehyde. santiago-lab.comyoutube.com | Diastereomerically and enantiomerically enriched product. |

Enzymatic Biotransformations for Chiral Resolution and Synthesis

Enzymatic methods have emerged as a powerful and environmentally benign alternative for the synthesis of enantiomerically pure compounds. nih.gov For the preparation of enantiopure this compound, enzymatic kinetic resolution of the racemic mixture is a viable approach. rsc.orgresearchgate.netresearchgate.netscribd.comnih.gov

Kinetic resolution involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction. Lipases are a class of enzymes that are frequently used for the resolution of alcohols and amines. d-nb.inforsc.orgpolimi.itnih.govmdpi.com In a typical lipase-catalyzed resolution of racemic this compound, an acyl donor such as an ester is used to selectively acylate one of the enantiomers. The resulting acylated product can then be separated from the unreacted enantiomeric alcohol. The choice of lipase (B570770), acyl donor, and solvent can significantly influence the efficiency and enantioselectivity of the resolution. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a commonly used and highly effective lipase for such transformations. rsc.orgnih.govd-nb.infonih.gov

Table 3: Common Enzymes in Biotransformations

| Enzyme Class | Reaction Type | Application |

|---|---|---|

| Lipases (e.g., CAL-B) | Kinetic Resolution (Acylation/Hydrolysis) | Separation of enantiomers of racemic amino alcohols. d-nb.inforsc.orgpolimi.itnih.gov |

| Alcohol Dehydrogenases | Asymmetric Reduction | Enantioselective reduction of prochiral ketones to chiral alcohols. |

Diastereomeric Resolution Techniques

The separation of enantiomers from the racemic mixture of this compound is a critical step for stereospecific studies. The most prevalent and industrially favored method for resolving such amino alcohols is through the formation of diastereomeric salts. chemrxiv.orgplos.org This classical resolution technique leverages the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably solubility. nih.gov This difference allows for their separation by fractional crystallization.

The process involves dissolving the racemic amino alcohol and a sub-stoichiometric amount (often a half-molar equivalent) of the chiral resolving agent in a suitable solvent. plos.org Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor.

Commonly employed chiral resolving agents for amino alcohols include naturally derived chiral acids. Their efficacy is dependent on the ability to form a stable, crystalline salt with one of the enantiomers of the amine. The selection of the resolving agent and solvent system is often empirical and crucial for achieving high diastereomeric excess (d.e.) in the crystalline product. After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid, which can then be recycled. chemrxiv.orgplos.org

Table 1: Common Chiral Resolving Acids for Amino Alcohols

| Resolving Agent | Chemical Class | Key Features |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Readily available, forms stable salts with many amines. |

| (-)-Dibenzoyl-L-tartaric acid | Dicarboxylic Acid Derivative | Often provides better discrimination and crystallinity. |

| (S)-(+)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Aromatic nature can enhance crystal lattice interactions. |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, useful for amines that form weak salts with carboxylic acids. |

Advanced Derivatization Chemistry for Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR). This involves synthesizing a library of analogs where specific parts of the molecule are altered to probe their influence on biological activity, selectivity, and pharmacokinetic properties. For this compound, the amino, hydroxyl, and dimethoxyphenyl moieties all serve as key handles for such derivatization.

Chemical Modification of the Amino Functionality

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through several methods. A principal route is reductive amination , which involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ. google.comnih.gov Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough not to reduce the initial carbonyl compound. rsc.org This method allows for the synthesis of a wide array of mono- and di-N-alkylated derivatives. Another approach is the direct N-alkylation with alcohols, often requiring metal catalysts. plos.orgresearchgate.net These modifications are crucial in SAR studies to probe the size and nature of the substituent tolerated by a biological target.

N-Acylation: The formation of amides via N-acylation is a common and straightforward modification. amanote.com This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. This transformation converts the basic amine into a neutral amide, drastically altering its electronic properties and removing its ability to act as a hydrogen bond donor in its protonated state.

Sulfonamide Formation: Reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. cambridgemedchemconsulting.comufrj.br This functional group is a prominent feature in many therapeutic agents. chemrxiv.org It is a stable, non-basic moiety that can act as a hydrogen bond donor and, depending on the 'R' group, can introduce a wide variety of structural features. nih.gov

Table 2: Synthetic Transformations of the Amino Group

| Modification Type | Reagents and Conditions | Resulting Functional Group | Key Property Change |

|---|---|---|---|

| N-Alkylation | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine | Increases steric bulk, modulates basicity. |

| N-Acylation | Acid Chloride/Anhydride, Triethylamine | Amide | Removes basicity, introduces H-bond acceptor. |

| Sulfonamide Formation | Sulfonyl Chloride, Pyridine or Triethylamine | Sulfonamide | Removes basicity, adds H-bond donor/acceptor. |

Stereospecific Alterations of the Hydroxyl Group

The secondary hydroxyl group is a key site for interaction, capable of acting as both a hydrogen bond donor and acceptor. Its modification or a change in its stereochemical orientation can have a significant impact on binding affinity and biological activity.

O-Alkylation and O-Acylation: The hydroxyl group can be converted into an ether (O-alkylation) or an ester (O-acylation). Ether formation can be accomplished under basic conditions using an alkyl halide via the Williamson ether synthesis, though care must be taken to avoid competitive N-alkylation of the amine. O-acylation is readily achieved using acid chlorides or anhydrides. These modifications remove the hydrogen-bond donating ability of the hydroxyl group and can increase lipophilicity, which can influence pharmacokinetics.

Stereochemical Inversion: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol. ufrj.br This reaction involves treating the alcohol with a nucleophile in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). chemrxiv.orgu-tokyo.ac.jp The reaction proceeds with a clean inversion of configuration at the chiral center via an Sₙ2 mechanism. cambridgemedchemconsulting.com For SAR studies, accessing the opposite enantiomer or diastereomer is invaluable. For example, if the (R)-alcohol is the starting material, the Mitsunobu reaction with a carboxylic acid followed by hydrolysis of the resulting ester would yield the (S)-alcohol. This allows for a direct comparison between stereoisomers to determine the optimal spatial arrangement of the hydroxyl group for biological activity.

Rational Modifications of the 2,3-Dimethoxyphenyl Moiety

The aromatic ring and its substituents are critical for interaction with biological targets, often through van der Waals forces, hydrophobic interactions, and π-stacking. Modification of this moiety can fine-tune these interactions and alter metabolic stability.

O-Demethylation: The methoxy groups on the phenyl ring can be selectively cleaved to yield the corresponding phenols (hydroxyl groups). Reagents such as boron tribromide (BBr₃) are highly effective for the cleavage of aryl methyl ethers. chem-station.com Converting one or both methoxy groups to hydroxyl groups introduces new hydrogen bonding capabilities, which can lead to new, potent interactions with a biological target. plos.orgnih.gov The resulting catecholic or guaiacolic structures can significantly alter the electronic and solubility properties of the molecule.

Bioisosteric Replacement: In drug design, methoxy groups are often replaced by other functional groups of a similar size or electronic character, a strategy known as bioisosteric replacement. cambridgemedchemconsulting.comufrj.br A common replacement for a methoxy group is a fluorine atom. chemrxiv.org Fluorine is of a similar size to a hydroxyl group but is highly electronegative and cannot act as a hydrogen bond donor, allowing chemists to probe the electronic requirements of a binding pocket. Other bioisosteres for a methoxy group can include small alkyl groups or a trifluoromethyl group, which can alter lipophilicity and block sites of metabolism. u-tokyo.ac.jp

Substitution Pattern Modification: Synthesizing analogs with different substituents on the aromatic ring or moving the existing methoxy groups to other positions (e.g., 2,4- or 3,4-dimethoxy) is a standard SAR strategy. This allows for the exploration of the binding pocket to identify regions that tolerate or require steric bulk or specific electronic features.

Table 3: Modifications of the 2,3-Dimethoxyphenyl Moiety

| Modification Type | Reagents and Conditions | Resulting Structure | Purpose in SAR |

|---|---|---|---|

| O-Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂ | Phenolic (hydroxyl) group | Introduce hydrogen bonding capability. |

| Bioisosteric Replacement | De novo synthesis | e.g., Fluoro, methyl, or trifluoromethyl group | Modulate electronics, lipophilicity, and metabolism. |

| Ring Substitution | De novo synthesis | Introduction of new groups (e.g., Cl, CH₃) | Probe steric and electronic tolerance of the binding site. |

Stereochemical Investigations and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

The presence of two chiral centers in this compound gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The elucidation of the specific spatial arrangement of these isomers, known as absolute and relative stereochemistry, is fundamental. While specific studies detailing the stereochemical resolution of this compound are not extensively documented in publicly available literature, the established methodologies for vicinal amino alcohols provide a clear framework for how this would be achieved.

Resolution of Enantiomers: The separation of the racemic mixture into its constituent enantiomers is a crucial first step. This is often accomplished through techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts. In the latter method, a chiral resolving agent, such as tartaric acid or mandelic acid, is reacted with the racemic amino alcohol. The resulting diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Determination of Absolute Configuration: Once the enantiomers are isolated, their absolute configuration (the R/S designation at each chiral center) can be determined using several chiroptical techniques. Vibrational circular dichroism (VCD) is a powerful method that measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to quantum chemical calculations for a known configuration, the absolute stereochemistry can be unambiguously assigned. Another common technique involves the use of chiral solvating agents in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. The interaction of the enantiomers with a chiral solvating agent leads to the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum, allowing for the assignment of configuration.

Determination of Relative Stereochemistry: The relative orientation of the amino and hydroxyl groups (syn or anti) can be determined using NMR spectroscopy, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive determination of both relative and absolute stereochemistry by mapping the precise spatial coordinates of each atom in the crystal lattice.

| Technique | Application | Anticipated Data |

|---|---|---|

| Chiral HPLC | Separation of enantiomers | Two distinct peaks corresponding to the enantiomeric pairs |

| Diastereomeric Salt Formation | Separation of enantiomers | Crystals of two different diastereomeric salts with varying solubility |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration | Comparison of experimental and calculated spectra to assign R/S configuration |

| NMR with Chiral Solvating Agents | Determination of absolute configuration | Differentiation of enantiomers through distinct chemical shifts |

| X-ray Crystallography | Determination of absolute and relative stereochemistry | Precise 3D atomic coordinates |

Conformational Analysis of the Ethanolamine (B43304) Backbone and Aromatic Ring Interactions

The biological activity of a molecule is often dictated by its preferred three-dimensional shape, or conformation. For this compound, the flexibility of the ethanolamine backbone and the orientation of the 2,3-dimethoxyphenyl ring are of significant interest. The interplay of steric and electronic effects governs the conformational preferences of this molecule.

Ethanolamine Backbone Conformation: The rotation around the C1-C2 bond of the ethanolamine backbone leads to different staggered conformations, which can be described by the torsion angle between the amino and hydroxyl groups. Intramolecular hydrogen bonding between the amino group (as a hydrogen bond donor or acceptor) and the hydroxyl group (as a hydrogen bond donor or acceptor) can play a significant role in stabilizing certain conformations. Studies on similar amino alcohols have shown that the presence and strength of such hydrogen bonds can be investigated using infrared (IR) spectroscopy by observing shifts in the O-H and N-H stretching frequencies. Furthermore, NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), can provide valuable information about the dihedral angles and thus the preferred conformation in solution.

Aromatic Ring Interactions: The orientation of the 2,3-dimethoxyphenyl ring relative to the ethanolamine side chain is another critical conformational parameter. The two methoxy (B1213986) groups at the ortho and meta positions can influence the ring's electronic properties and steric hindrance. The rotation around the bond connecting the phenyl ring to the ethanolamine backbone can be investigated using computational methods, such as Density Functional Theory (DFT), to calculate the potential energy surface and identify the most stable rotational isomers. Nuclear Overhauser Effect (NOE) spectroscopy can be employed experimentally to determine through-space proximities between protons on the aromatic ring and the ethanolamine backbone, providing insights into the preferred orientation of the ring in solution.

| Technique | Focus of Analysis | Expected Findings |

|---|---|---|

| Infrared (IR) Spectroscopy | Intramolecular hydrogen bonding | Shifts in O-H and N-H stretching frequencies indicating hydrogen bond formation |

| NMR Spectroscopy (³JHH coupling constants) | Ethanolamine backbone conformation | Information on dihedral angles to determine preferred staggered conformations |

| NMR Spectroscopy (NOESY) | Aromatic ring orientation | Through-space correlations indicating proximity between ring and backbone protons |

| Computational Modeling (DFT) | Overall conformational preferences and energies | Identification of low-energy conformers and the rotational barriers between them |

Impact of Stereoisomerism on Ligand-Target Recognition and Molecular Interactions

The distinct three-dimensional shapes of stereoisomers can lead to significant differences in their interactions with chiral biological targets such as receptors and enzymes. This principle of stereoselectivity is a cornerstone of pharmacology and molecular biology. While specific interaction data for the stereoisomers of this compound are not detailed in the available literature, the expected impact can be inferred from studies on analogous compounds.

It is well-established that enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. This is because the binding site of a biological target is itself chiral, composed of L-amino acids, and will therefore interact differently with the two enantiomers, akin to how a right hand fits better into a right-handed glove.

The relative stereochemistry (syn vs. anti) also plays a crucial role. The spatial orientation of the amino and hydroxyl groups will determine how the molecule can present its key interacting functionalities to the binding site. For example, if a specific hydrogen bond donor/acceptor distance and geometry are required for optimal binding, only one diastereomer may be able to adopt the necessary conformation to fulfill these requirements.

The conformational flexibility of the molecule, as discussed in the previous section, is also intrinsically linked to ligand-target recognition. The ability of a particular stereoisomer to adopt a low-energy conformation that is complementary to the binding site will influence its binding affinity. Therefore, a comprehensive understanding of the stereochemical and conformational properties of this compound is a prerequisite for elucidating its structure-activity relationships and potential biological functions.

Structure Activity Relationship Sar Studies

Methodologies for Comprehensive SAR Elucidation of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol Analogs

To thoroughly understand the SAR of this compound analogs, researchers employ a combination of computational and theoretical methods. These approaches allow for the prediction of biological activity and the identification of key structural features responsible for molecular interactions with biological targets.

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of functional groups necessary for biological activity. A pharmacophore model for analogs of this compound typically includes key features such as a hydrogen-bond acceptor, a hydrogen-bond donor, an aromatic ring, and a positive ionizable feature. frontiersin.org

The process involves:

Selection of Ligands: A diverse set of active compounds with known biological activities against a specific target (e.g., adrenergic or serotonin (B10506) receptors) is chosen.

Conformational Analysis: The possible low-energy conformations of each ligand are generated.

Feature Assignment: Key chemical features are identified for each conformation. For phenylethanolamines, these are typically the aromatic ring, the protonated amine (positive ionizable), and the hydroxyl group (hydrogen bond donor/acceptor).

Model Generation and Validation: The conformations are superimposed to identify a common 3D arrangement of features. The resulting pharmacophore model is then validated using a test set of molecules with known activities to ensure its predictive power. nih.gov

For phenylethanolamine-based adrenergic agonists, a typical pharmacophore model would highlight the critical distances and spatial relationships between the catechol-mimicking aromatic ring, the benzylic hydroxyl group, and the protonated amine. pharmacy180.com This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to exhibit similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or calculated molecular descriptors with activity. For phenylethanolamine analogs, 2D- and 3D-QSAR approaches are commonly used.

2D-QSAR: This method uses descriptors calculated from the 2D structure, such as lipophilicity (logP), molar refractivity, and electronic parameters. While simpler, it can provide valuable insights into the general properties influencing activity.

3D-QSAR: These more advanced methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D properties of the molecules.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. The results are often visualized as contour maps, indicating regions where bulky groups or specific charge distributions would enhance or diminish activity. nih.gov

CoMSIA expands on CoMFA by calculating additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more detailed understanding of the ligand-receptor interactions.

These models have been successfully applied to various phenylethanolamine derivatives to predict their affinity for targets like adrenergic receptors, providing a powerful tool for rational drug design. nih.gov

Influence of Substituent Variations on Biological Activities

The specific nature and position of substituents on the phenylethanolamine scaffold are critical determinants of biological activity, receptor selectivity, and metabolic stability.

The position of the methoxy (B1213986) groups on the phenyl ring significantly alters the pharmacological profile of phenylethanolamines. While direct comparative data for the 2,3-dimethoxy isomer is limited, extensive research on other isomers provides a basis for understanding its potential activity.

2,5-Dimethoxy Pattern: This substitution pattern is found in compounds like methoxamine, which is a selective α1-adrenergic receptor agonist. consensus.app The 2,5-dimethoxy substitution generally directs activity towards adrenergic and serotonergic receptors. nih.gov Studies on 2,5-dimethoxyphenethylamines (the "2C" series) show that this pattern is conducive to high affinity at serotonin 5-HT2 receptors. frontiersin.orgnih.gov Removal of either the 2- or 5-methoxy group typically leads to a significant decrease in activity. mdpi.comnih.gov

3,4-Dimethoxy Pattern: This pattern is found in 3,4-dimethoxyphenethylamine (DMPEA), an analog of dopamine (B1211576). DMPEA itself shows weak affinity for serotonin receptors and is reported to be inactive in humans at high doses. wikipedia.org The 3,4-dihydroxy substitution, found in endogenous catecholamines like norepinephrine (B1679862), is crucial for potent activation of both β1- and β2-adrenoceptors. mdpi.com Replacing the hydroxyls with methoxy groups generally reduces this potent, broad adrenergic activity.

2,3-Dimethoxy Pattern: Based on general SAR principles, the 2,3-dimethoxy substitution pattern of the titular compound would be expected to have a distinct profile. The steric hindrance from the ortho-methoxy group could influence the conformation of the ethanolamine (B43304) side chain and its interaction with receptor binding pockets. It is plausible that this pattern would result in a different selectivity profile for adrenergic and serotonin receptor subtypes compared to the more studied 2,5- and 3,4-isomers. However, without direct experimental data, this remains speculative.

| Substitution Pattern | Example Compound | Primary Receptor Targets/Activity | Reference |

|---|---|---|---|

| 2,5-Dimethoxy | Methoxamine | Selective α1-Adrenergic Agonist | consensus.app |

| 2,5-Dimethoxy | 2C-series (e.g., 2C-B, 2C-I) | High affinity for Serotonin 5-HT2 receptors | nih.govnih.gov |

| 3,4-Dimethoxy | DMPEA | Weak affinity for Serotonin receptors; largely inactive | wikipedia.org |

| 3,4-Dihydroxy | Norepinephrine | Potent α- and β-Adrenergic Agonist | pharmacy180.commdpi.com |

| 2,3-Dimethoxy | This compound | Profile not extensively defined in comparative studies | N/A |

The ethanolamine side chain is a critical pharmacophoric element. Both the hydroxyl and amino groups play pivotal roles in receptor binding and activation.

Hydroxyl Group: The benzylic hydroxyl group is a key feature for direct-acting sympathomimetic amines, enhancing agonist activity at both α- and β-adrenergic receptors. uobasrah.edu.iq Its ability to form hydrogen bonds is crucial for anchoring the ligand in the receptor's binding pocket. The stereochemistry of this hydroxyl group is also vital; for many adrenergic agonists, the (1R)-configuration confers maximal activity. uobasrah.edu.iq The absence of this group generally reduces direct receptor activity significantly. uobasrah.edu.iq

Amino Group: The amino group, which is protonated at physiological pH, is essential for forming an ionic bond with an acidic residue (like aspartate) in the transmembrane domain of many G protein-coupled receptors. pharmacy180.com

N-Substitution: The nature of the substituent on the nitrogen atom dramatically influences receptor selectivity. As the size of the N-alkyl group increases, α-adrenergic agonist activity tends to decrease, while β-adrenergic activity increases. pharmacy180.comuobasrah.edu.iq For instance, norepinephrine (primary amine) has strong α-activity, whereas isoproterenol (N-isopropyl group) is a potent, non-selective β-agonist with little α-activity. uobasrah.edu.iq

| Structural Feature | Modification | Effect on Adrenergic Activity | Reference |

|---|---|---|---|

| β-Hydroxyl Group | Presence (vs. absence) | Greatly enhances α- and β-agonist activity | uobasrah.edu.iq |

| (1R)-Stereoisomer | Confers maximal activity | uobasrah.edu.iq | |

| Amino Group (N-Substitution) | Primary (e.g., Norepinephrine) | High α- and β1-activity | uobasrah.edu.iq |

| Secondary (small alkyl, e.g., Epinephrine) | Potent α- and β-activity | uobasrah.edu.iq | |

| Secondary (large alkyl, e.g., Isoproterenol) | Greatly increased β-activity, decreased α-activity | pharmacy180.com |

The phenyl ring serves as a scaffold and interacts with the receptor, often through hydrophobic or van der Waals forces. Modifying or replacing this ring can significantly impact a compound's properties.

Substitution: As discussed, the type and position of substituents on the phenyl ring are critical for determining activity and selectivity. Hydrophilic groups (like hydroxyls) can form key hydrogen bonds, while electron-withdrawing or -donating groups can alter the electronic character of the ring, influencing binding.

Bioisosteric Replacement: The phenyl ring can be replaced by other cyclic structures, known as bioisosteres, to modulate properties like potency, selectivity, and metabolic stability. Common bioisosteres for a phenyl ring include other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic, rigid scaffolds (e.g., bicycloalkanes). This strategy is employed to explore new chemical space and overcome issues like metabolic oxidation of the aromatic ring. While this can sometimes lead to improved properties, the effect is highly context-dependent and can also result in a loss of potency if the aromatic π-system is critical for receptor interaction.

Topographical and Electronic Properties Governing Biological Target Engagement

The biological activity of this compound, a member of the phenylethanolamine class of compounds, is intrinsically linked to its three-dimensional structure and electronic landscape. These properties dictate how the molecule recognizes, binds to, and activates its biological targets, which are typically G protein-coupled receptors such as the adrenergic receptors. The precise arrangement of functional groups in space (topography) and the distribution of electron density across the molecule (electronics) are critical for establishing the necessary intermolecular interactions within the receptor's binding pocket.

Topographical Properties

Stereoselectivity at the Benzylic Carbon:

The most significant topographical feature of this compound is the chiral center at the carbon atom bearing the hydroxyl group (C-1). This results in two enantiomers, (R)- and (S)-2-Amino-1-(2,3-dimethoxyphenyl)ethanol. For phenylethanolamines acting on adrenergic receptors, this stereochemistry is paramount. Decades of structure-activity relationship (SAR) studies on analogous compounds, such as norepinephrine and epinephrine (B1671497), have established that the biological activity resides predominantly in the (R)-enantiomer. nih.govnih.gov

The (R)-configuration is essential for the precise three-point binding interaction with the receptor. This specific orientation allows the three key functional groups—the aromatic ring, the β-hydroxyl group, and the protonated amino group—to engage with their respective complementary residues in the receptor binding site simultaneously. The (S)-enantiomer, being a mirror image, cannot achieve this optimal alignment, resulting in significantly lower binding affinity and efficacy. nih.gov The hydroxyl group of the (R)-enantiomer is positioned to form a crucial hydrogen bond with a specific amino acid residue, often an asparagine or serine, in the binding pocket of adrenergic receptors. nih.gov

To illustrate the profound impact of stereochemistry on receptor affinity, the following table presents data for the well-studied adrenergic agonist, norepinephrine.

| Compound | Enantiomer | α1-Adrenergic Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) | β1-Adrenergic Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| Norepinephrine | (R)-(-)-Norepinephrine | 130 | 450 | 890 |

| Norepinephrine | (S)-(+)-Norepinephrine | 8,100 | 29,000 | 15,000 |

Table 1: Illustrative example of the effect of stereochemistry on the binding affinity of Norepinephrine for different adrenergic receptor subtypes. Data is generalized from multiple sources for illustrative purposes. The significantly higher Ki values for the (S)-enantiomer indicate much weaker binding affinity.

Conformational Profile:

The relative orientation of the 2,3-dimethoxyphenyl ring and the ethanolamine side chain is also a critical topographical factor. The molecule is flexible due to the rotatable single bond between the phenyl ring and the side chain. However, the active conformation upon binding to a receptor is believed to be one where the ethanolamine side chain is extended away from the aromatic ring, adopting a staggered conformation to minimize steric hindrance. This orientation facilitates the proper positioning of the key interacting groups within the receptor's binding pocket.

Electronic Properties

The electronic properties of this compound arise from the interplay of its functional groups and the aromatic system. These properties govern the nature and strength of non-covalent interactions, such as electrostatic interactions and hydrogen bonds, that stabilize the ligand-receptor complex.

Influence of the Ethanolamine Moiety:

The ethanolamine side chain contains two highly polar functional groups that are fundamental for receptor engagement.

Protonated Amino Group: At physiological pH, the primary amino group is protonated (-NH3+), carrying a positive charge. This cationic center is critical for forming a strong ionic bond with a highly conserved, negatively charged aspartic acid residue (Asp113 in transmembrane domain 3 of many adrenergic receptors). nih.gov This salt bridge is often the primary anchoring interaction for the entire class of phenylethanolamine agonists.

β-Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. As mentioned, its specific spatial orientation in the (R)-enantiomer allows it to form a strong hydrogen bond with serine residues (e.g., Ser204 and Ser207 in transmembrane domain 5) within the receptor. nih.gov The absence of this group, as seen in related phenylethylamines, dramatically reduces agonist activity, highlighting the importance of this electronic feature. nih.govnih.gov

Influence of the 2,3-Dimethoxyphenyl Ring:

The substitution pattern on the phenyl ring significantly modulates the electronic character of the molecule, thereby influencing its binding affinity and selectivity. Unlike the catecholamines (e.g., norepinephrine) which have hydroxyl groups, this compound possesses two methoxy (-OCH3) groups.

Electron-Donating Effects: Methoxy groups are strong electron-donating groups through resonance, increasing the electron density (π-electron character) of the aromatic ring. This enhanced electron density can strengthen π-π stacking or cation-π interactions with aromatic residues like phenylalanine or tyrosine in the receptor's binding pocket.

The following table demonstrates the principle of how substitutions on the phenyl ring affect activity, using the well-known agonist Isoproterenol and its analogs as an example.

| Compound | Phenyl Ring Substitution | Relative β2-Adrenergic Agonist Potency |

|---|---|---|

| Isoproterenol | 3,4-Dihydroxy | 100 |

| Metaproterenol | 3,5-Dihydroxy | 10 |

| Phenylephrine | 3-Hydroxy | <1 |

Table 2: Illustrative example of the effect of phenyl ring substitutions on the relative agonist potency at β2-adrenergic receptors. Data is generalized from established SAR principles for illustrative purposes.

Pharmacological Research and Molecular Interaction Mechanisms

In Vitro Pharmacological Characterization Methodologies for 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

The initial pharmacological characterization of a compound like this compound involves a battery of in vitro assays to determine its affinity, efficacy, and selectivity for various biological targets. These methodologies are crucial for building a comprehensive understanding of its mechanism of action at the molecular level.

Standard procedures include:

Radioligand Binding Assays: These assays are fundamental for determining the affinity of the compound for specific receptors. They involve incubating the compound with cell membranes expressing the target receptor in the presence of a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radioligand, the binding affinity (expressed as Ki, the inhibition constant) of the test compound can be calculated.

Functional Assays: Once binding affinity is established, functional assays are employed to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state). For G-protein coupled receptors (GPCRs), this often involves measuring second messenger accumulation, such as cyclic AMP (cAMP) for β-adrenoceptors or calcium mobilization. nih.gov

Enzyme Inhibition Assays: To assess the compound's effect on enzyme activity, purified enzymes are incubated with their substrate and varying concentrations of the compound. The rate of product formation is measured, often spectrophotometrically or fluorometrically, to determine the inhibitory potency (expressed as IC50, the half-maximal inhibitory concentration) and the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

High-Throughput Screening (HTS): In early discovery phases, compounds may be subjected to HTS against large panels of receptors and enzymes to identify primary targets and potential off-target effects. This provides a broad overview of the compound's selectivity profile.

These methodologies, applied in a systematic manner, allow researchers to build a detailed pharmacological profile and guide further investigation into a compound's therapeutic potential.

Receptor Binding and Activation Assays

The phenylethanolamine scaffold is a well-known pharmacophore that interacts with monoamine receptors, including adrenergic and dopamine (B1211576) receptors. Research focuses on quantifying these interactions to understand the compound's potential effects on neurotransmission.

Adrenergic receptors (adrenoceptors) are a class of GPCRs that are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). They are subdivided into α and β types, with further subtypes (e.g., α1A, α1B, α1D, α2A, etc.). mdpi.com The interaction of phenylethanolamine derivatives with these receptors is highly dependent on the substitution pattern on the phenyl ring.

While specific binding data for this compound at α1-adrenoceptors is not available in the cited literature, studies on related compounds provide insight. For instance, the introduction of methoxy (B1213986) groups can significantly alter receptor affinity and selectivity. The evaluation would typically involve competitive radioligand binding assays using membranes from cell lines stably expressing human α1-adrenoceptor subtypes (α1A, α1B, α1D) and a subtype-selective radiolabeled antagonist, such as [3H]-prazosin. Functional activity would then be assessed by measuring agonist-induced changes in intracellular calcium levels.

Dopamine receptors are another critical family of GPCRs involved in motor control, motivation, and cognition. The D2-like subfamily, comprising D2, D3, and D4 receptors, shares high structural homology, making the development of subtype-selective ligands challenging. nih.gov

No direct binding data for this compound at dopamine receptors was identified. However, research on structurally related compounds, such as certain 2-aminotetralins and other dimethoxy-phenyl derivatives, shows that they can possess high affinity for D2 and D3 receptors. nih.govresearchgate.net The characterization of this compound would involve binding assays using cell lines expressing human D2, D3, and D4 receptors. Radioligands such as [3H]-spiperone or [3H]-raclopride are commonly used to determine the Ki values. The high homology between D2 and D3 receptors means that achieving selectivity is a key focus of such investigations.

Below is an illustrative table showing dopamine receptor binding affinities for a series of structurally distinct 2-(5-bromo-2,3-dimethoxyphenyl) derivatives, demonstrating the type of data generated in such studies.

Table 1: Illustrative Dopamine Receptor Binding Affinities (Ki, nM) for Structurally Related Dimethoxyphenyl Compounds This table presents data for compounds structurally distinct from this compound to illustrate the type of data obtained from receptor binding assays. Data is derived from studies on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues.

Source: Adapted from research on dopamine receptor affinities. researchgate.net

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |

| Analog 1 | 27.8 | 2.6 | 3074 |

| Analog 2 | 239 | 169 | 5 |

This illustrative data highlights how modifications to a core structure containing a 2,3-dimethoxyphenyl moiety can dramatically influence affinity and selectivity across dopamine receptor subtypes.

To ensure a comprehensive understanding of a compound's pharmacology and to identify potential off-target effects, it is often screened against a broad panel of other GPCRs and ion channels. Phenethylamine (B48288) derivatives have been known to interact with other receptors, such as serotonin (B10506) (5-HT) receptors or trace amine-associated receptors (TAARs).

Ion channels, such as voltage-gated calcium or potassium channels, are also important potential targets. For example, studies have shown that ethanol (B145695) can modulate the activity of BK (large-conductance Ca2+- and voltage-gated K+) channels and T-type Ca2+ channels, though this action is dependent on the channel subtype and cellular context. nih.govnih.gov While these studies focus on ethanol itself, they underscore the importance of evaluating novel psychoactive compounds for their effects on ion channel function. This is typically done using electrophysiological techniques like patch-clamp assays on cells expressing specific channel subtypes.

Enzyme Inhibition and Modulation Studies

Beyond receptor interactions, phenylethanolamine derivatives can modulate the activity of various enzymes, particularly those involved in the synthesis or degradation of catecholamine neurotransmitters.

A primary enzyme target for compounds with a phenylethanolamine structure is Phenylethanolamine N-methyltransferase (PNMT). nih.govwikipedia.org PNMT is the enzyme that catalyzes the final step in epinephrine biosynthesis, the conversion of norepinephrine to epinephrine, by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM). nih.gov

The investigation of this compound as a potential PNMT inhibitor would involve in vitro enzyme kinetic studies. A typical assay measures the formation of the radiolabeled product when the enzyme is incubated with a substrate (e.g., norepinephrine) and a radiolabeled methyl donor ([3H]-SAM) in the presence of various concentrations of the inhibitor. nih.gov

Such studies allow for the determination of:

IC50 Value: The concentration of the inhibitor required to reduce enzyme activity by 50%.

Inhibition Constant (Ki): A measure of the inhibitor's binding affinity.

Kinetic Mechanism: By measuring reaction rates at varying substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots), the mechanism of inhibition can be determined (e.g., competitive, non-competitive, or uncompetitive). A competitive inhibitor, for instance, would increase the apparent Michaelis constant (Km) of the substrate without changing the maximum reaction velocity (Vmax). nih.gov

Other potential enzyme targets could include monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are involved in the degradation of monoamine neurotransmitters.

Structure-Based Enzyme Inhibitor Design

One relevant area of research is the inhibition of enzymes involved in neurotransmitter metabolism. For instance, phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the conversion of norepinephrine to epinephrine. The development of PNMT inhibitors is of interest for various therapeutic applications. The design of such inhibitors often relies on creating molecules that can fit snugly into the enzyme's active site, forming favorable interactions with key amino acid residues.

The general structure of phenylethanolamine provides a scaffold that can be chemically modified to enhance its inhibitory activity. The dimethoxyphenyl group of this compound, for example, offers specific steric and electronic properties that would influence its binding to a target enzyme. The position of the methoxy groups on the phenyl ring is critical in determining the molecule's conformation and its ability to interact with the active site of an enzyme.

Table 1: Key Structural Features of Phenylethanolamine Derivatives in Enzyme Inhibition

| Structural Feature | Role in Enzyme Inhibition | Example from Related Compounds |

| Phenyl Ring Substituents | Influence binding affinity and selectivity through hydrophobic, hydrogen bonding, and electronic interactions. | The position of methoxy groups in dimethoxyphenyl derivatives can significantly alter their interaction with the active site of enzymes like monoamine oxidase. |

| Ethanolamine (B43304) Side Chain | The hydroxyl and amino groups can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor. | The stereochemistry of the hydroxyl and amino groups is often critical for potent inhibition, as seen in various adrenergic receptor ligands. |

| N-Substituents | Modification of the amino group can alter the compound's affinity and selectivity for different enzymes and can also impact its metabolic stability. | N-methylation or the addition of larger alkyl groups can change the pharmacological profile from an agonist to an antagonist at certain receptors. |

The process of structure-based inhibitor design typically involves:

Target Identification and Validation: Identifying an enzyme that plays a critical role in a disease pathway.

Structural Biology: Determining the three-dimensional structure of the target enzyme, often through X-ray crystallography or NMR spectroscopy.

Computational Modeling: Using computer simulations to predict how different chemical modifications to the lead compound (in this case, a phenylethanolamine scaffold) will affect its binding to the enzyme.

Chemical Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their inhibitory activity in vitro and in cellular assays.

While specific data for this compound is lacking, the established principles of medicinal chemistry suggest that its 2,3-dimethoxy substitution pattern would present a unique profile for interaction with various enzymes compared to its 2,5- or 3,4-dimethoxy isomers.

Cellular Pathway Analysis and Downstream Signaling Modulations

The interaction of a compound with its molecular target initiates a cascade of intracellular events known as signal transduction pathways. These pathways ultimately lead to a cellular response. For phenylethanolamine derivatives, a primary mode of action is the modulation of signaling pathways associated with G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors.

Upon binding to a receptor, these compounds can either activate it (agonism) or block its activation by endogenous ligands (antagonism). This initial binding event triggers conformational changes in the receptor, leading to the activation of intracellular signaling molecules, often referred to as second messengers.

Common Downstream Signaling Pathways Modulated by Phenylethanolamine Derivatives:

Adenylyl Cyclase Pathway: Activation of certain GPCRs (e.g., β-adrenergic receptors) leads to the stimulation of adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream proteins, altering their activity and leading to changes in cellular function.

Phospholipase C Pathway: Activation of other GPCRs (e.g., α1-adrenergic receptors) stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a wide range of cellular responses, including muscle contraction, secretion, and cell growth.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Some phenylethanolamine derivatives have been shown to influence this pathway, although the specific mechanisms can be complex and receptor-dependent.

Table 2: Potential Cellular and Signaling Effects of Dimethoxyphenyl Ethanolamine Derivatives

| Cellular Process | Potential Modulation | Downstream Signaling Molecules |

| Neurotransmission | Alteration of neurotransmitter release and reuptake. | cAMP, PKA, Ca2+, PKC |

| Cardiovascular Function | Changes in heart rate, contractility, and blood pressure. | cAMP, PKA |

| Smooth Muscle Tone | Contraction or relaxation of smooth muscle in various organs. | Ca2+, PKC, Rho/Rho kinase |

| Gene Expression | Long-term changes in cellular function through altered gene transcription. | CREB, NF-κB, AP-1 |

The specific effects of this compound on these pathways would depend on its unique affinity and efficacy profile at various receptors. The 2,3-dimethoxy substitution pattern would influence its interaction with the receptor's binding pocket, potentially leading to a distinct signaling signature compared to other isomers. For example, studies on related compounds have shown that the position of methoxy groups can determine whether a compound acts as an agonist or antagonist at serotonin receptors, thereby dictating the downstream cellular response.

Metabolic Biotransformation Pathways and Preclinical Pharmacokinetics

In Vitro Metabolic Stability and Metabolite Identification Studies

The initial assessment of a compound's metabolic fate involves in vitro assays to determine its stability in the presence of metabolic enzymes. These studies are crucial for predicting in vivo hepatic clearance and half-life. nuvisan.combioivt.com The rate of disappearance of the parent compound is measured over time to calculate key parameters like intrinsic clearance (CLint). researchgate.net

To investigate the metabolic stability of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, two primary in vitro systems are employed: hepatic microsomes and hepatocytes. bioivt.com

Hepatic Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes). news-medical.net They are a rich source of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govgpnotebook.com Incubating the compound with liver microsomes is a standard method to assess its susceptibility to CYP-mediated oxidative metabolism. enamine.net This system is effective for identifying Phase I metabolites but lacks the enzymes necessary for Phase II conjugation. bioivt.com

The results from these assays are used to classify compounds as having low, medium, or high clearance. For instance, a compound that is rapidly metabolized will show a short half-life (t½) and high intrinsic clearance (CLint), as illustrated in the hypothetical data below.

| Parameter | Value | Interpretation |

|---|---|---|

| Incubation Time (min) | 0, 5, 15, 30, 60 | Multiple time points to track disappearance. |

| Half-Life (t½, min) | 25 | Moderate rate of metabolism. |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 | Suggests moderate hepatic extraction in vivo. |

Characterization of Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amino groups) on the parent molecule, which typically increases its polarity and prepares it for Phase II reactions. For this compound, the primary Phase I pathways are expected to be O-demethylation, oxidative deamination, and alcohol oxidation.

The presence of two methoxy (B1213986) groups on the phenyl ring makes O-demethylation a highly probable metabolic pathway. This reaction is predominantly catalyzed by the Cytochrome P450 2D6 (CYP2D6) isoform, an enzyme known for its significant role in the metabolism of approximately 20-25% of clinically used drugs, particularly those with a phenethylamine (B48288) backbone. nih.govnih.gov

The O-demethylation of this compound would result in the formation of phenolic metabolites. The reaction can occur at either the 2- or 3-position methoxy group, leading to two distinct mono-demethylated metabolites. Subsequent demethylation of these primary metabolites could also occur, yielding a di-demethylated catechol metabolite. These newly formed hydroxyl groups are then available for Phase II conjugation.

The primary amine in the ethanolamine (B43304) side chain is a substrate for monoamine oxidases (MAO), enzymes that catalyze oxidative deamination. wikipedia.org This reaction converts the primary amine into an aldehyde intermediate, releasing ammonia. researchgate.net This aldehyde is typically unstable and can undergo two subsequent transformations:

Oxidation : Aldehyde dehydrogenase (AD) can further oxidize the aldehyde intermediate to a carboxylic acid metabolite, 2,3-dimethoxyphenylglycolic acid. researchgate.net

Reduction : Aldehyde reductase (AR) can reduce the aldehyde to a primary alcohol, forming 1-(2,3-dimethoxyphenyl)ethane-1,2-diol. researchgate.net

Additionally, the secondary alcohol on the ethanolamine side chain could potentially be oxidized to a ketone, although this is generally a less favored pathway for this class of compounds compared to deamination. wikipedia.org

Identification of Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous, highly polar molecules. This process significantly increases water solubility, detoxifies reactive metabolites, and facilitates their excretion from the body via urine or bile. nih.govwikipedia.org

The primary sites for Phase II conjugation on this compound and its metabolites are the hydroxyl groups. The secondary alcohol on the parent molecule's side chain is a target for both glucuronidation and sulfation. nih.gov

Glucuronidation : This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a hydroxyl group, forming a glucuronide conjugate. wikipedia.orgwashington.edu

Sulfation : This pathway involves the transfer of a sulfonate group (SO3-) from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to a hydroxyl group, catalyzed by sulfotransferases (SULTs). nih.gov

The phenolic hydroxyl groups created during the Phase I O-demethylation are particularly susceptible to extensive glucuronidation and sulfation. nih.govnih.gov These conjugation reactions are highly efficient and often represent the terminal step in the metabolic clearance of phenolic compounds.

| Metabolic Pathway | Enzyme Family | Predicted Metabolite(s) |

|---|---|---|

| Phase I: O-Demethylation | CYP2D6 | 2-Amino-1-(2-hydroxy-3-methoxyphenyl)ethanol 2-Amino-1-(3-hydroxy-2-methoxyphenyl)ethanol 2-Amino-1-(2,3-dihydroxyphenyl)ethanol |

| Phase I: Oxidative Deamination | MAO, AD/AR | (2,3-Dimethoxyphenyl)glycolic acid 1-(2,3-Dimethoxyphenyl)ethane-1,2-diol |

| Phase II: Glucuronidation | UGTs | Parent-O-glucuronide Phenolic-O-glucuronides (from O-demethylated metabolites) |

| Phase II: Sulfation | SULTs | Parent-O-sulfate Phenolic-O-sulfates (from O-demethylated metabolites) |

Comparative Metabolic Profiles Across Preclinical Species

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific data on the metabolic biotransformation and preclinical pharmacokinetics of this compound. To date, no studies have been published that detail the comparative metabolic profiles of this compound in common preclinical species such as rats, mice, canines, or non-human primates.

The absence of such research means that key information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound remains uncharacterized. There are no available data to populate comparative tables on major metabolites, metabolic pathways (e.g., oxidation, conjugation), or species-specific differences in biotransformation.

Further research, including in vitro studies with liver microsomes from various species and in vivo studies in animal models, is required to elucidate the metabolic fate of this compound. Such studies would be essential for understanding its pharmacokinetic behavior and for extrapolating potential metabolic pathways in humans. Without these foundational preclinical studies, a comparative analysis of its metabolic profiles cannot be conducted.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting the interaction between a small molecule and its protein target. As of this review, specific molecular docking studies for this compound have not been identified in publicly available literature. However, the methodology remains a critical step in evaluating its potential biological activity.

Molecular docking simulations are employed to predict how this compound would bind within the active site of a biological macromolecule. The process involves preparing a 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The resulting scores help rank different poses and predict the most stable binding mode. This prediction includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding energy of the most stable pose gives a quantitative estimate of the ligand's affinity for the target.

Beyond studying interactions with a known target, computational screening (or virtual screening) can be used to identify potential new biological targets for this compound. In this approach, the compound is docked against a large library of 3D protein structures. High-ranking scores against a particular protein suggest a potential interaction that could be explored experimentally. This method accelerates the discovery of new therapeutic applications for a compound by rapidly assessing its potential to bind to a wide range of biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Flexibility

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the receptor. Currently, there are no specific published molecular dynamics studies on this compound.

An MD simulation would begin with the best-docked pose of the this compound-protein complex. The system is then solvated in a simulated aqueous environment, and the motions of all atoms are calculated over a period of nanoseconds to microseconds. These simulations reveal how the ligand's conformation changes within the binding site and how the protein receptor adapts its shape in response to the ligand. This information is crucial for understanding the stability of the binding interaction and can reveal subtle but important dynamic interactions missed by static docking methods.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide a deep understanding of a molecule's intrinsic reactivity and stability. Specific quantum chemical studies for this compound are not presently available in the literature.

For a compound like this compound, DFT calculations would be used to determine its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. Furthermore, these methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with biological targets.

In Silico ADMET Prediction for Research Compound Optimization

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. These models are built from large datasets of existing experimental data and use a compound's structure to predict its pharmacokinetic and toxicological profile. This allows for the early identification of compounds with poor ADMET characteristics, enabling chemists to optimize their structures to improve their drug-like properties.

The foundation of ADMET prediction lies in the calculation of fundamental physicochemical properties. These parameters are crucial as they influence a compound's behavior in a biological system. For this compound, these properties can be computationally predicted using various algorithms and software, with data often available in chemical databases like PubChem.

Below is a table of computationally predicted physicochemical properties for this compound.

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 197.23 g/mol | nih.gov |

| XLogP3-AA (LogP) | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 197.10519334 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 64.7 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Complexity | 153 | nih.gov |

No Publicly Available Research Found on the Predictive Metabolic Fate of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the computational chemistry or predictive modeling of the metabolic fate and biotransformation of the compound this compound were identified.

This indicates a significant gap in the current body of scientific research concerning the in silico analysis of this particular molecule. Predictive modeling of a compound's metabolic fate is a crucial aspect of computational toxicology and drug discovery. These studies typically involve the use of sophisticated software and algorithms to predict how a substance will be processed by metabolic enzymes in the body, which metabolites are likely to be formed, and the potential for bioactivation or detoxification.

The absence of such research for this compound means that there is no published data on its predicted metabolic pathways, potential metabolites, or the enzymes likely involved in its biotransformation based on computational models.

Therefore, the following section on the predictive modeling of its metabolic fate and biotransformation cannot be populated with the detailed research findings and data tables as requested, due to the lack of primary research on this specific subject.

Computational Chemistry and Molecular Modeling

Predictive Analyses

Information not available in published scientific literature.

Advanced Research Techniques and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the protons of the ethanol (B145695) backbone, and the amine protons. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, which helps to establish the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Signals are anticipated for the two methoxy carbons, the six aromatic carbons (some of which may be equivalent), and the two carbons of the ethanol side chain.

The following table outlines the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (3H) | 6.8 - 7.2 | Multiplet | 3H |

| CH-OH (1H) | ~4.8 | Doublet of Doublets | 1H |

| OCH₃ (6H) | ~3.8 | Singlet | 6H |

| CH₂-NH₂ (2H) | ~2.8 - 3.0 | Multiplet | 2H |

| NH₂ (2H) | Variable (Broad) | Singlet | 2H |

| OH (1H) | Variable (Broad) | Singlet | 1H |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern provides valuable structural information. For this compound (molar mass: 197.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 197. A prominent fragment would likely result from the cleavage of the C-C bond adjacent to the amino group, a characteristic fragmentation for amino alcohols.

The table below details the expected key mass fragments.

| Fragment | Predicted m/z | Description |

| [C₁₀H₁₅NO₃]⁺ | 197 | Molecular Ion (M⁺) |

| [C₉H₁₂O₃]⁺ | 168 | Loss of CH₂NH |

| [C₈H₉O₂]⁺ | 137 | Benzylic cleavage |

| [CH₄N]⁺ | 30 | [CH₂NH₂]⁺ fragment |

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amine, and ether groups. researchgate.net The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of O-H and N-H stretching vibrations. docbrown.info

Key expected IR absorption bands are summarized in the following table.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| O-H Stretch | Hydroxyl | 3200 - 3600 (Broad) |

| N-H Stretch | Primary Amine | 3300 - 3500 (Two bands) |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂, -CH | 2850 - 3000 |

| Aromatic C=C Bending | Phenyl Ring | 1450 - 1600 |

| C-O Stretch | Ether, Alcohol | 1000 - 1300 |